N-[5-(adamantan-1-yl)-1,3,4-thiadiazol-2-yl]-N-benzyl-3-methylbutanamide

Lipophilicity Drug-likeness Membrane permeability

This 5-(1-adamantyl)-1,3,4-thiadiazole derivative uniquely carries an N-benzyl-3-methylbutanamide chain, creating a distinct lipophilicity (XLogP3=5.7) and conformational profile absent in linear butanamide (CAS 392320-19-3) or shorter acetamide (CAS 392320-12-6) analogs. Procurement enables head-to-head MIC comparisons against Gram-positive-active leads (Kadi et al., 2010), evaluation of sub-nanomolar EGFR L858R/T790M inhibition potential, and matched molecular pair ADME profiling across a 0.4 logP increment per methylene/branching unit to guide lead optimization.

Molecular Formula C24H31N3OS
Molecular Weight 409.59
CAS No. 392320-23-9
Cat. No. B2903545
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-[5-(adamantan-1-yl)-1,3,4-thiadiazol-2-yl]-N-benzyl-3-methylbutanamide
CAS392320-23-9
Molecular FormulaC24H31N3OS
Molecular Weight409.59
Structural Identifiers
SMILESCC(C)CC(=O)N(CC1=CC=CC=C1)C2=NN=C(S2)C34CC5CC(C3)CC(C5)C4
InChIInChI=1S/C24H31N3OS/c1-16(2)8-21(28)27(15-17-6-4-3-5-7-17)23-26-25-22(29-23)24-12-18-9-19(13-24)11-20(10-18)14-24/h3-7,16,18-20H,8-15H2,1-2H3
InChIKeyXXHZYVWEASTZQY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 25 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-[5-(Adamantan-1-yl)-1,3,4-thiadiazol-2-yl]-N-benzyl-3-methylbutanamide (CAS 392320-23-9): Compound Class and Core Characteristics


N-[5-(Adamantan-1-yl)-1,3,4-thiadiazol-2-yl]-N-benzyl-3-methylbutanamide (CAS 392320-23-9) is a synthetic small molecule belonging to the 1,3,4-thiadiazole family, featuring a 5-adamantyl substituent on the thiadiazole ring and an N-benzyl-3-methylbutanamide side chain at the 2-position. Its molecular formula is C24H31N3OS with a molecular weight of 409.6 g/mol [1]. The compound is structurally characterized by a rigid, lipophilic adamantane cage, a heteroaromatic 1,3,4-thiadiazole core, and a branched isovaleryl amide bearing an N-benzyl group [2]. This compound is primarily supplied as a research chemical (catalog number CM990771, purity ≥95%) for early-stage drug discovery and pharmacological profiling .

Why N-[5-(Adamantan-1-yl)-1,3,4-thiadiazol-2-yl]-N-benzyl-3-methylbutanamide Cannot Be Substituted with Generic In-Class Analogs


The 1,3,4-thiadiazole-adamantane chemical space encompasses numerous derivatives whose biological activity is exquisitely sensitive to the nature of the N-acyl substituent at the 2-position. Published structure-activity relationship (SAR) studies on adamantane-thiadiazole conjugates demonstrate that even minor alterations in the amide side chain—such as changing from a propionic acid to an acetic acid moiety—produce divergent antibacterial potency and anti-inflammatory efficacy [1]. Similarly, in the anticancer EGFR-inhibition series, variation of the substituent on the thiadiazole ring shifts IC50 values from mid-nanomolar to sub-nanomolar ranges [2]. The target compound bears a 3-methylbutanamide (isovaleryl) group that is both branched and extended relative to the linear butanamide (CAS 392320-19-3) and shorter acetamide (CAS 392320-12-6) analogs, a structural feature that controls lipophilicity, conformational flexibility, and target-binding complementarity. Consequently, generic substitution with a 'close' analog risks unpredictable shifts in potency, selectivity, and physicochemical suitability for a given assay system.

Quantitative Differentiation Evidence for N-[5-(Adamantan-1-yl)-1,3,4-thiadiazol-2-yl]-N-benzyl-3-methylbutanamide vs. Closest Structural Analogs


Computed Lipophilicity (XLogP3) Comparison: Target Compound vs. N-Benzylbutanamide and N-Benzylacetamide Analogs

The target compound (CAS 392320-23-9) exhibits a computed XLogP3 value of 5.7, which is 0.4 log units higher than the linear butanamide analog N-[5-(1-adamantyl)-1,3,4-thiadiazol-2-yl]-N-benzylbutanamide (CAS 392320-19-3, XLogP3 = 5.3) and 1.3 log units higher than the acetamide analog N-[5-(1-adamantyl)-1,3,4-thiadiazol-2-yl]-N-benzylacetamide (CAS 392320-12-6, XLogP3 = 4.4) [1][2][3]. All values are computed by the XLogP3 algorithm (PubChem release 2025.09.15). The ~0.4-unit increase from the butanamide analog is attributable to the additional branching methyl group in the isovaleryl side chain, which adds hydrophobic surface area.

Lipophilicity Drug-likeness Membrane permeability

Rotatable Bond Count and Conformational Flexibility Comparison

The target compound possesses 6 rotatable bonds (computed by Cactvs 3.4.8.24), identical to the butanamide analog (6 rotatable bonds) but 2 more than the acetamide analog (4 rotatable bonds) [1][2][3]. The topological polar surface area (TPSA) is 74.3 Ų for all three compounds, as the polar atom set (one sulfur, three nitrogen, one oxygen) is invariant across the series. The additional two rotatable bonds in the target and butanamide compounds arise from the extended alkyl chain of the N-acyl group.

Conformational flexibility Molecular recognition Entropic penalty

Class-Level Antimicrobial Activity Evidence for Adamantane-1,3,4-Thiadiazole Scaffold

The 5-(1-adamantyl)-1,3,4-thiadiazole chemotype has been pharmacologically validated in a peer-reviewed study by Kadi et al. (2010), wherein 16 novel derivatives were synthesized and screened for in vitro antimicrobial activity against a panel of Gram-positive and Gram-negative bacteria and the pathogenic fungus Candida albicans [1]. Compounds 7, 9, 15b, and 15c displayed marked activity against Gram-positive bacteria, while compound 3 was highly active against Gram-negative bacteria. The propionic acid derivative 9 exhibited good dose-dependent anti-inflammatory activity in the carrageenan-induced paw edema model in rats [1]. Although the specific target compound (CAS 392320-23-9) was not directly tested in this published series, it shares the identical 5-(1-adamantyl)-1,3,4-thiadiazole pharmacophoric core and differs only in the N-acyl substituent, which is a well-established modulatory site for potency tuning within this scaffold.

Antimicrobial Gram-positive bacteria Anti-inflammatory

Class-Level Anticancer and EGFR Inhibitory Activity of Adamantane-1,3,4-Thiadiazole Derivatives

Wassel et al. (2021) designed and synthesized 17 adamantane-1,3,4-thiadiazole derivatives and evaluated their anti-proliferative activity against three cancer cell lines (MCF-7 breast, HepG-2 liver, A549 lung) [1]. The most potent compounds (5, 14c, and 17) exhibited IC50 values of 85 nM to 71.5 nM against wild-type EGFR and 37.85–41.19 nM against mutant EGFR (L858R-TK), compared to the reference drug Lapatinib (31.8 nM and 39.53 nM, respectively). Against the double mutant EGFR L858R/T790M, the best derivatives achieved IC50 values of 0.27–0.78 nM, comparable to Lapatinib (0.18 nM) and Erlotinib (0.21 nM) [1]. Molecular docking revealed binding energy scores of −19.19 to −22.07 Kcal/mol, exceeding Erlotinib (−19.10 Kcal/mol) [2]. The target compound (CAS 392320-23-9) shares the identical adamantane-thiadiazole core and differs only in its N-acyl substituent, a key position for modulating EGFR binding affinity.

Anticancer EGFR inhibition Tyrosine kinase

Fragment-Based Differentiation: N-Benzyl-3-methylbutanamide as a Privileged Anticonvulsant Pharmacophore

The N-benzyl-3-methylbutanamide (isovaleramide) fragment that distinguishes the target compound from its linear butanamide and shorter acetamide analogs is itself a documented anticonvulsant pharmacophore. King et al. (2011) demonstrated that (R)-N′-benzyl 2-amino-3-methylbutanamide and related C(2)-hydrocarbon primary amino acid derivatives exhibit potent anticonvulsant activity in the maximal electroshock seizure (MES) model, with ED50 values of 13–21 mg/kg, exceeding phenobarbital (ED50 = 22 mg/kg) [1]. Isovaleramide (3-methylbutanamide) itself, isolated from Valeriana pavonii, is a recognized anticonvulsant molecule . The target compound uniquely combines this anticonvulsant-active N-benzyl-3-methylbutanamide fragment with the adamantane-thiadiazole core, creating a hybrid scaffold not available from either the butanamide (CAS 392320-19-3) or acetamide (CAS 392320-12-6) analogs.

Anticonvulsant MES model Fragment-based design

Commercial Availability and Specification Comparison: Purity and Sourcing Differentiation

The target compound (CAS 392320-23-9) is commercially available under catalog number CM990771 with a stated purity of ≥95% . The closest structural analog, N-[5-(1-adamantyl)-1,3,4-thiadiazol-2-yl]-N-benzylbutanamide (CAS 392320-19-3), is supplied under catalog number CM993113 with comparable purity specifications (≥95%) but differs fundamentally in its acyl chain structure (C4 linear vs. C5 branched) . The target compound has a molecular weight of 409.6 Da versus 395.6 Da for the butanamide analog, a 14 Da difference corresponding to the additional methylene and branching methyl groups. These distinct physicochemical identities preclude interchangeable use in assays where lipophilicity, metabolic stability, or target binding are sensitive to acyl chain topology.

Purity specification Sourcing Quality control

Recommended Research and Procurement Application Scenarios for N-[5-(Adamantan-1-yl)-1,3,4-thiadiazol-2-yl]-N-benzyl-3-methylbutanamide


Antimicrobial Drug Discovery: SAR Expansion of the Adamantane-Thiadiazole Scaffold

This compound is best deployed as a unique SAR probe for antimicrobial screening programs targeting Gram-positive bacterial pathogens. The 5-(1-adamantyl)-1,3,4-thiadiazole core is a validated antimicrobial pharmacophore, with multiple derivatives demonstrating marked activity against Gram-positive bacteria [1]. The target compound's distinct N-benzyl-3-methylbutanamide substituent provides an unexplored vector for modulating antibacterial potency and spectrum that is not accessible with the linear butanamide (CAS 392320-19-3) or shorter acetamide (CAS 392320-12-6) analogs. Procurement of this specific derivative enables head-to-head MIC comparison against published active compounds 7, 9, and 15b–c from the Kadi et al. (2010) series [1], generating novel SAR data at the N-acyl position.

EGFR-Targeted Anticancer Agent Development: Hybrid Kinase Inhibitor Design

The adamantane-1,3,4-thiadiazole scaffold has demonstrated sub-nanomolar EGFR inhibitory activity against the clinically relevant double mutant EGFR L858R/T790M, with lead derivatives achieving IC50 values (0.27–0.78 nM) comparable to the clinical agents Lapatinib and Erlotinib [2]. The target compound's branched 3-methylbutanamide side chain introduces additional hydrophobic contacts that may enhance binding within the EGFR ATP-binding pocket or alter selectivity against resistance-conferring mutants. Scientists procuring this compound can evaluate whether the isovaleryl substituent improves upon the binding energy scores (−19.19 to −22.07 Kcal/mol) reported for the Wassel et al. (2021) series [2], and assess anti-proliferative activity in MCF-7, HepG-2, and A549 cell lines with Doxorubicin as a positive control.

CNS Drug Discovery: Polypharmacological Hybrid of Adamantane and Anticonvulsant Amide Pharmacophores

The target compound uniquely combines two independently validated CNS-active structural motifs: the lipophilic adamantane cage (found in the antiviral/anti-Parkinsonian drug amantadine) and the N-benzyl-3-methylbutanamide fragment, a privileged anticonvulsant pharmacophore with MES ED50 values (13–21 mg/kg) superior to phenobarbital (ED50 = 22 mg/kg) [3]. Its elevated lipophilicity (XLogP3 = 5.7) [4] predicts enhanced blood-brain barrier penetration compared to the less lipophilic acetamide analog (XLogP3 = 4.4). This compound is suited for in vivo phenotypic screening in epilepsy models (e.g., MES, subcutaneous pentylenetetrazole) and for target deconvolution studies exploring whether the adamantane-thiadiazole and N-benzyl-3-methylbutanamide fragments act synergistically at distinct molecular targets.

Physicochemical Property-Driven Lead Optimization: Lipophilicity Modulation Studies

The target compound occupies a distinct position in the lipophilicity continuum of the N-benzylamide adamantane-thiadiazole series: XLogP3 = 5.7 (target) vs. 5.3 (butanamide analog) vs. 4.4 (acetamide analog) [4]. This ~0.4 log unit increment per additional methylene/branching unit provides a fine-grained tool for medicinal chemists calibrating logD7.4, plasma protein binding, and metabolic stability within a congeneric series. Procurement of all three analogs (CAS 392320-23-9, 392320-19-3, and 392320-12-6) enables a matched molecular pair analysis to deconvolute the contribution of acyl chain length and branching to in vitro ADME parameters, guiding the design of optimized leads with balanced potency and pharmacokinetic profiles.

Quote Request

Request a Quote for N-[5-(adamantan-1-yl)-1,3,4-thiadiazol-2-yl]-N-benzyl-3-methylbutanamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.